molecular formula C15H17NO B6150110 6-(3,5-dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1553319-95-1

6-(3,5-dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6150110
CAS No.: 1553319-95-1
M. Wt: 227.3
InChI Key:
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Description

6-(3,5-Dimethylphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by its unique structural features The spiro[33]heptane core is a bicyclic system where two cyclopropane rings share a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the spiro[3.3]heptane core, which can be achieved through cyclization reactions. For instance, the cyclization of appropriate precursors under basic conditions can yield the desired spiro compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific functional groups and their arrangement. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1553319-95-1

Molecular Formula

C15H17NO

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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